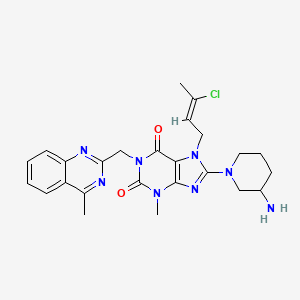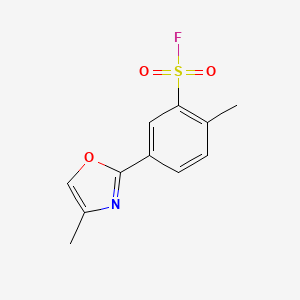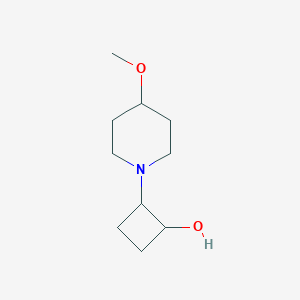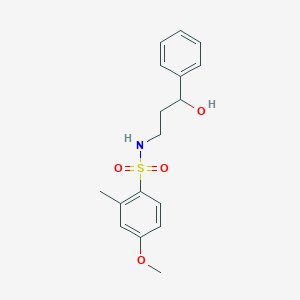![molecular formula C18H19FN4O B2369092 N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide CAS No. 2411252-54-3](/img/structure/B2369092.png)
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenyl group, a pyrrolidinylpyrimidinyl moiety, and a prop-2-enamide structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable pyrimidine precursor, the pyrrolidine group can be introduced via nucleophilic substitution.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide
- N-(4-Bromophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide
Uniqueness
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-2-17(24)23(16-7-5-15(19)6-8-16)13-14-11-20-18(21-12-14)22-9-3-4-10-22/h2,5-8,11-12H,1,3-4,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVQKKWRZMSPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CN=C(N=C1)N2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2369009.png)


![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)




![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)



